(2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide
CAS No.: 6531-64-2
Cat. No.: VC8830519
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6531-64-2 |
|---|---|
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | (E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C19H21NO2/c1-15-12-16(2)14-18(13-15)22-11-10-20-19(21)9-8-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,20,21)/b9-8+ |
| Standard InChI Key | MFSACCRFLZVJFT-CMDGGOBGSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)OCCNC(=O)/C=C/C2=CC=CC=C2)C |
| SMILES | CC1=CC(=CC(=C1)OCCNC(=O)C=CC2=CC=CC=C2)C |
| Canonical SMILES | CC1=CC(=CC(=C1)OCCNC(=O)C=CC2=CC=CC=C2)C |
Introduction
The compound (2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide is a synthetic organic molecule with a specific stereochemistry, indicated by the "(2E)" notation, which signifies the configuration of the double bond in the molecule. This compound is not extensively documented in the available literature, but its structure suggests potential applications in organic synthesis and biological research.
Biological and Chemical Applications
Compounds with similar structures are often investigated for their biological activities, including antimicrobial and anticancer properties. The presence of aromatic rings and functional groups like amides can contribute to interactions with biological targets, such as enzymes or receptors.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit bacterial growth. |
| Anticancer Activity | Possible interaction with cellular targets involved in cancer cell proliferation. |
| Organic Synthesis | Use as a building block for more complex molecules. |
Research Findings and Future Directions
While specific research findings on (2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide are not available, compounds with similar structures have shown promise in biological assays. Future research could focus on synthesizing this compound and evaluating its biological activities, as well as exploring its potential as a synthetic intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume